molecular formula C15H12N2O B3035544 (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 330443-74-8

(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B3035544
CAS No.: 330443-74-8
M. Wt: 236.27 g/mol
InChI Key: JPCAXHBKQLBOJG-UONOGXRCSA-N
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Description

(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indeno-oxazole framework. The stereochemistry of the compound is defined by the (3aR,8aS) configuration, indicating the specific spatial arrangement of atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule that contains both pyridine and oxazole moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

    (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its specific stereochemistry and the presence of both pyridine and oxazole rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3aS,8bR)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAXHBKQLBOJG-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Reactant of Route 2
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Reactant of Route 3
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Reactant of Route 4
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Reactant of Route 5
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Reactant of Route 6
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

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